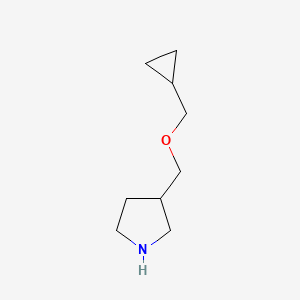
5-Amino-1-ethyl-1H-indazol
Übersicht
Beschreibung
5-Amino-1-ethyl-1H-indazole is a heterocyclic compound . It has a molecular weight of 161.21 and its linear formula is C9H11N3 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
Indazole derivatives are synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has also been described .Molecular Structure Analysis
The molecular structure of 5-Amino-1-ethyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis
The chemical reactions of indazole derivatives are influenced by their tautomerism. The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles .Physical And Chemical Properties Analysis
5-Amino-1-ethyl-1H-indazole is a solid substance with a molecular weight of 161.21 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Pharmakologie
5-Amino-1-ethyl-1H-indazol: ist eine bedeutende Verbindung in der medizinischen Chemie aufgrund seiner strukturellen Ähnlichkeit zu Indazol, das eine Kernstruktur in vielen pharmakologisch aktiven Molekülen ist . Es wurde bei der Synthese verschiedener Derivate verwendet, die eine breite Palette biologischer Aktivitäten aufweisen, darunter entzündungshemmende, antimikrobielle, anti-HIV-, Antikrebs-, hypoglykämische, antiprotozoale und antihypertensive Eigenschaften . Die Vielseitigkeit der Verbindung macht sie zu einem wertvollen Gerüst für die Entwicklung neuer Therapeutika.
Landwirtschaft
Im Agrarsektor wurden Derivate von This compound auf ihr Potenzial als Antiproliferationsmittel gegen verschiedene neoplastische Zelllinien untersucht . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Pflanzenschutzmitteln hin, die das Wachstum schädlicher Organismen hemmen oder das Pflanzenwachstum regulieren könnten.
Materialwissenschaft
Die Rolle der Verbindung in der Materialwissenschaft hängt mit ihrer Verwendung bei der Synthese heterozyklischer Verbindungen zusammen, die Schlüsselkomponenten in Funktionsmaterialien sind . Ihre Derivate könnten zur Herstellung neuartiger Materialien mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder spezialisierter Leitfähigkeit verwendet werden.
Umweltanwendungen
Indazol-Derivate, einschließlich derer, die mit This compound verwandt sind, haben antimikrobielle Aktivitäten gezeigt, die in Umweltanwendungen von Vorteil sein könnten . Beispielsweise könnten sie in Wasserbehandlungsprozessen zur Beseitigung schädlicher Bakterien oder bei der Entwicklung von biologisch abbaubaren Materialien mit antimikrobiellen Eigenschaften eingesetzt werden.
Biochemische Forschung
In der Biochemie dient This compound als Baustein für Verbindungen, die mit biologischen Systemen interagieren . Es kann verwendet werden, um die Hemmung von Enzymen, die Rezeptorbindung und die Signaltransduktionswege zu untersuchen und so unser Verständnis von zellulären Prozessen und Krankheitsmechanismen zu verbessern.
Chemische Forschung
Die Verbindung ist auch in der chemischen Forschung wichtig, wo sie bei der Synthese von Imidazolen verwendet wird, einer Klasse von Heterocyclen mit breiten Anwendungen . Forscher nutzen This compound, um neue Synthesemethoden zu entwickeln und den chemischen Raum von Imidazol-Derivaten für verschiedene industrielle und wissenschaftliche Zwecke zu erforschen.
Safety and Hazards
5-Amino-1-ethyl-1H-indazole is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
5-Amino-1-ethyl-1H-indazole, an indazole derivative, is a bioactive compound that has been found to interact with multiple targets . Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .
Mode of Action
The mode of action of 5-Amino-1-ethyl-1H-indazole involves its interaction with its targets, leading to changes in cellular processes. The compound binds with high affinity to its targets, resulting in the inhibition, regulation, or modulation of the activity of these kinases . This interaction can lead to changes in cell biology, affecting the growth and proliferation of cells .
Biochemical Pathways
The biochemical pathways affected by 5-Amino-1-ethyl-1H-indazole are primarily those involving its target kinases. The inhibition, regulation, or modulation of these kinases can affect various cellular processes and pathways, leading to downstream effects such as the inhibition of cell growth and proliferation .
Result of Action
The result of the action of 5-Amino-1-ethyl-1H-indazole is the inhibition of cell growth and proliferation, particularly in the context of cancer cells . This is achieved through the compound’s interaction with its target kinases and the subsequent effects on cellular processes and pathways .
Biochemische Analyse
Biochemical Properties
5-Amino-1-ethyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, 5-Amino-1-ethyl-1H-indazole interacts with proteins involved in cell signaling pathways, potentially affecting the regulation of these pathways. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of 5-Amino-1-ethyl-1H-indazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-Amino-1-ethyl-1H-indazole can modulate the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, 5-Amino-1-ethyl-1H-indazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as COX-2, by binding to its active site . This binding prevents the enzyme from catalyzing its substrate, thereby reducing the production of inflammatory mediators. Furthermore, 5-Amino-1-ethyl-1H-indazole can activate or inhibit various signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-ethyl-1H-indazole have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that 5-Amino-1-ethyl-1H-indazole remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 5-Amino-1-ethyl-1H-indazole in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of inflammatory responses and modulation of metabolic pathways.
Dosage Effects in Animal Models
The effects of 5-Amino-1-ethyl-1H-indazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic processes . At high doses, 5-Amino-1-ethyl-1H-indazole can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
5-Amino-1-ethyl-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the metabolism of amino acids and nucleotides . By modulating these metabolic pathways, 5-Amino-1-ethyl-1H-indazole can influence the levels of metabolites and the overall metabolic flux within cells. This modulation can have downstream effects on cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 5-Amino-1-ethyl-1H-indazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 5-Amino-1-ethyl-1H-indazole within tissues is also influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 5-Amino-1-ethyl-1H-indazole is critical for its activity and function. This compound has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins . Targeting signals and post-translational modifications may direct 5-Amino-1-ethyl-1H-indazole to these compartments, enhancing its efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
1-ethylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKLBKIVZTVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374549.png)
![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)
![3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether](/img/structure/B1374551.png)
![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)
![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)
![2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374555.png)
![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)

![3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374561.png)
![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)
![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)